
1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene- is an organic compound belonging to the indene family It is characterized by its unique structure, which includes a bicyclic system with a methylene group attached to the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene- can be synthesized through several methods. One common approach involves the hydrogenation of indene derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under a hydrogen atmosphere at elevated temperatures and pressures.
Industrial Production Methods: In industrial settings, the production of 1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene- often involves the catalytic hydrogenation of indene in the presence of a suitable catalyst. The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: The methylene group allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-
- 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-
Comparison: 1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene- is unique due to the presence of the methylene group at the third carbon, which imparts distinct reactivity and properties. Compared to similar compounds, it offers different substitution patterns and potential for functionalization, making it valuable for specific synthetic and industrial applications.
Propiedades
Número CAS |
150194-24-4 |
|---|---|
Fórmula molecular |
C13H16 |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
1,1,2-trimethyl-3-methylidene-2H-indene |
InChI |
InChI=1S/C13H16/c1-9-10(2)13(3,4)12-8-6-5-7-11(9)12/h5-8,10H,1H2,2-4H3 |
Clave InChI |
DOMINCFROXCTTP-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=C)C2=CC=CC=C2C1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-6-[(pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14265216.png)

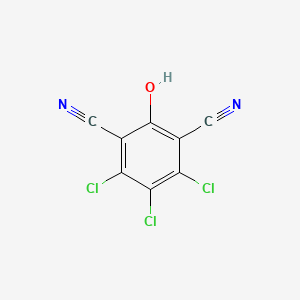
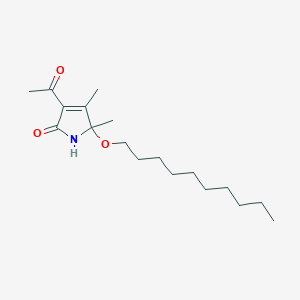
![2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14265243.png)
![2-Oxaspiro[4.6]undec-6-en-1-ol](/img/structure/B14265245.png)

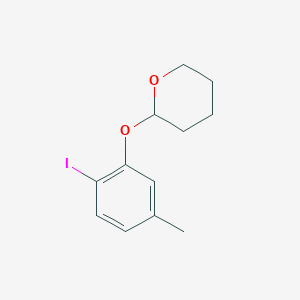
![Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-](/img/structure/B14265280.png)
![2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14265302.png)
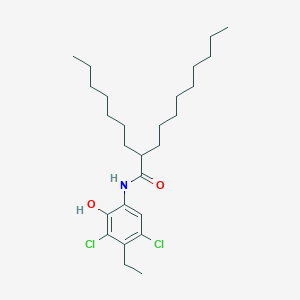
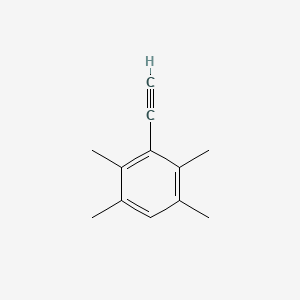

![Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14265323.png)
